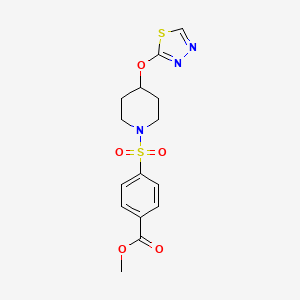![molecular formula C21H23FN4O B2713466 5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1285650-36-3](/img/structure/B2713466.png)
5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains an adamantyl group, which is a bulky, diamond-like structure that can impact the compound’s physical and chemical properties . The compound also contains a fluorophenyl group, which can contribute to its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl and fluorophenyl groups, as well as the pyrazole ring. These groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the adamantyl and fluorophenyl groups, as well as the pyrazole ring. The adamantyl group is known for its stability, while the fluorophenyl group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantyl group could contribute to its stability and solubility, while the fluorophenyl group could influence its reactivity .Scientific Research Applications
Analytical Characterization and Identification
Research has focused on the analytical properties of related compounds, including various synthetic cannabinoids with similar structures, which were identified through advanced analytical techniques such as LC-QTOF-MS, GC-TOF-MS, and NMR spectroscopy. These studies are crucial for identifying and characterizing new compounds in forensic science and drug development (Jia et al., 2017).
Synthesis of Adamantane Derivatives
The synthesis of novel adamantane derivatives, including those with benzimidazole and oxadiazole frameworks, has been a significant area of research. These compounds have been synthesized through various methods, highlighting the versatility of adamantane in drug development and material science. The adamantane moiety's inclusion in these molecules is of interest due to its potential pharmacological properties and its impact on molecular stability and solubility (Soselia et al., 2020).
Anticancer and Cytotoxic Activities
Several studies have explored the cytotoxic and anticancer activities of pyrazole derivatives, including compounds similar to the one . These compounds have shown promise in inhibiting cancer cell proliferation, highlighting their potential as leads for developing new anticancer agents. The research underscores the importance of the pyrazole moiety and its derivatives in medicinal chemistry as potential therapeutic agents (Hassan et al., 2015).
Antimicrobial and Anti-inflammatory Activities
Adamantane-containing compounds have been studied for their antimicrobial and anti-inflammatory properties. Research indicates that these compounds, through their unique structure, can offer significant antimicrobial activity against various bacteria and fungi. Additionally, some derivatives have demonstrated anti-inflammatory effects, making them potential candidates for treating infections and inflammation-related conditions (Al-Omar et al., 2010).
Antiviral Properties
The antiviral activities of adamantane derivatives have been an area of keen interest, with studies reporting on compounds tested against a range of viruses. This research is pivotal in the ongoing search for new antiviral agents, especially given the structural uniqueness of adamantane and its derivatives, which can lead to novel mechanisms of action against viral infections (Makarova et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c22-17-3-1-13(2-4-17)12-23-26-20(27)18-8-19(25-24-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSUDFQTXYZVFA-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
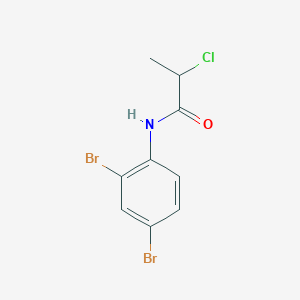
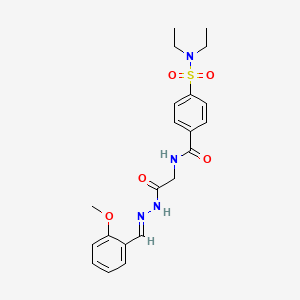
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2713388.png)
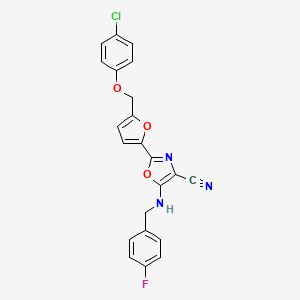
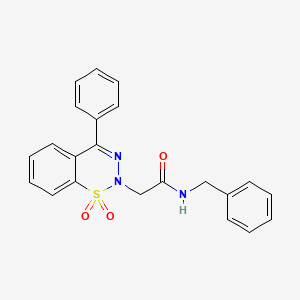

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-(3-pyridinyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2713393.png)
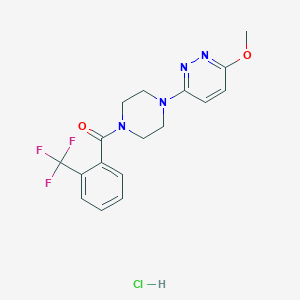
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(4-pyridylmethyl)-4-piperidinecarboxamide](/img/structure/B2713397.png)
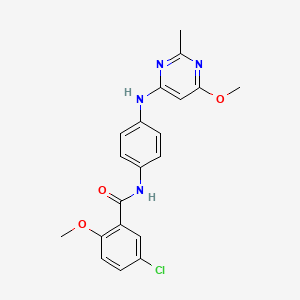
![Ethyl 4-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2713402.png)


